molecular formula C15H16N2OS B5138921 1-Ethyl-3-(2-phenoxyphenyl)thiourea

1-Ethyl-3-(2-phenoxyphenyl)thiourea

Cat. No.: B5138921
M. Wt: 272.4 g/mol
InChI Key: ZBNUSUXEFVBVQW-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-phenoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family Thiourea derivatives are known for their diverse biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-phenoxyphenyl)thiourea typically involves the reaction of 2-phenoxyaniline with ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-phenoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-ethyl-3-(2-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-2-16-15(19)17-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNUSUXEFVBVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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